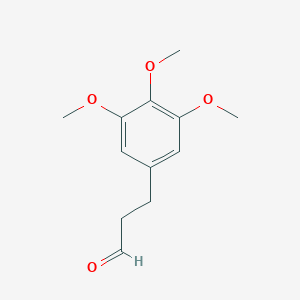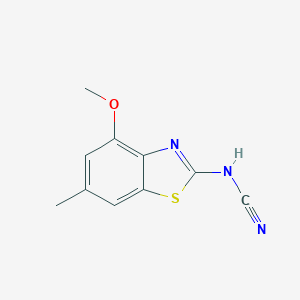
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI), also called MMBTH, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a benzothiazole and a cyano group. MMBTH has been found to have a range of biological activities, including antitumor, antifungal, and antibacterial effects. In
Mécanisme D'action
The mechanism of action of MMBTH is not fully understood. However, it has been proposed that MMBTH may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins in cancer cells. This results in the inhibition of cell proliferation and induction of apoptosis. MMBTH has also been found to disrupt the cell wall of fungi and bacteria, leading to their death.
Effets Biochimiques Et Physiologiques
MMBTH has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins in cancer cells. MMBTH has also been found to disrupt the cell wall of fungi and bacteria, leading to their death. In addition, MMBTH has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
MMBTH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have a range of biological activities, making it a useful tool for studying the mechanisms of cancer cell proliferation and death, as well as the mechanisms of fungal and bacterial cell death.
However, there are also limitations to the use of MMBTH in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. In addition, MMBTH has been found to be toxic to some normal cells, which can limit its use in certain experiments.
Orientations Futures
For the study of MMBTH include the development of new synthesis methods, identification of new biological activities, and development of new derivatives with improved solubility and selectivity.
Méthodes De Synthèse
The synthesis of MMBTH involves the reaction of 2-amino-4-methoxy-6-methylbenzothiazole with cyanogen bromide. The reaction proceeds through the formation of an intermediate imidoyl chloride, which then reacts with cyanide ion to form MMBTH. The yield of MMBTH from this reaction is typically around 50%.
Applications De Recherche Scientifique
MMBTH has been extensively used in scientific research due to its diverse biological activities. It has been found to have antitumor effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. MMBTH has also been shown to have antifungal and antibacterial effects against a range of microorganisms, including Candida albicans, Aspergillus niger, and Staphylococcus aureus.
Propriétés
Numéro CAS |
119283-96-4 |
|---|---|
Nom du produit |
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI) |
Formule moléculaire |
C10H9N3OS |
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
(4-methoxy-6-methyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3OS/c1-6-3-7(14-2)9-8(4-6)15-10(13-9)12-5-11/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
OOTGPXDNLOIXAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC#N)OC |
SMILES canonique |
CC1=CC(=C2C(=C1)SC(=N2)NC#N)OC |
Synonymes |
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



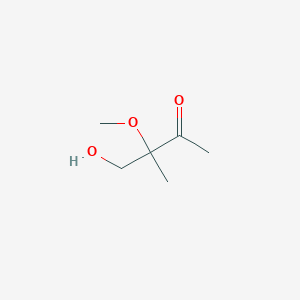
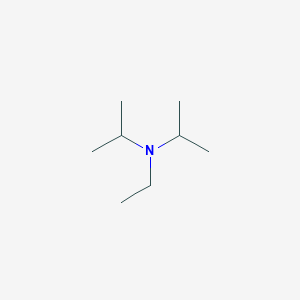
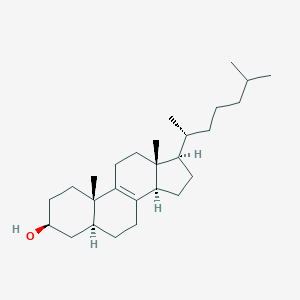
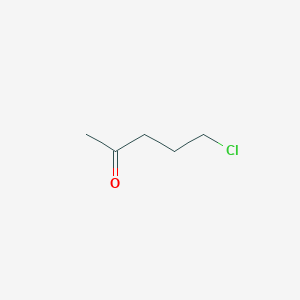
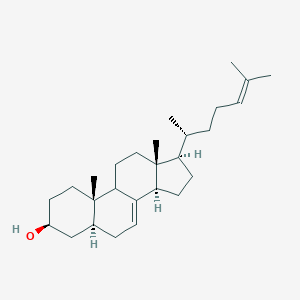
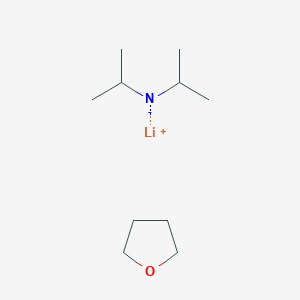
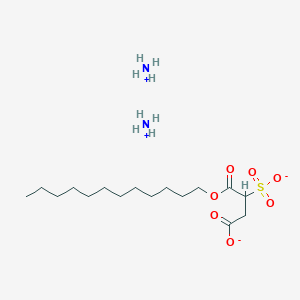
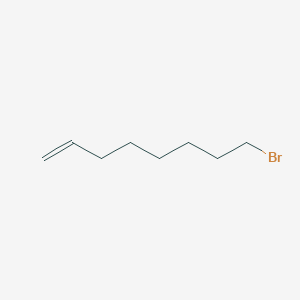
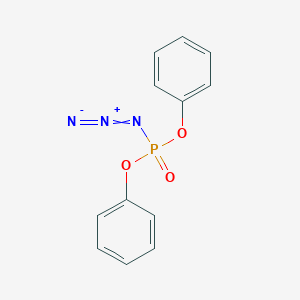
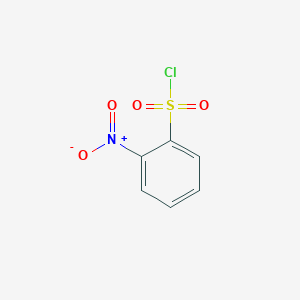
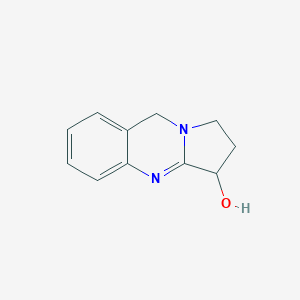

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)
